molecular formula C16H15ClN2O4S B2938512 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 1219589-27-1

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B2938512
CAS No.: 1219589-27-1
M. Wt: 366.82
InChI Key: CTVVBBVAQZPLHK-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a 4-chloro-2,5-dimethoxyphenyl substituent and a methyl group at the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its broad biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is synthesized via sulfonylation of 2-methyl-1H-benzimidazole with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride, typically under basic conditions (e.g., triethylamine in a polar solvent) .

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-10-18-12-6-4-5-7-13(12)19(10)24(20,21)16-9-14(22-2)11(17)8-15(16)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVVBBVAQZPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H27ClN4O8S
  • Molecular Weight : 591.04 g/mol
  • InChIKey : WNWZKKBGFYKSGA-QVIHXGFCSA-N

Biological Activity Overview

Benzimidazole derivatives have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Research indicates that benzimidazole derivatives can inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. For instance, one study demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can effectively inhibit the growth of various pathogens. For example, compounds similar to the one displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Topoisomerases : By interfering with the activity of topoisomerases, these compounds prevent proper DNA replication and transcription.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the downregulation of anti-apoptotic proteins such as XIAP .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in various cancer models .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Significant inhibition of DNA topoisomerase I activityHeLa, MCF7, A431Low micromolar range
Antimicrobial activity against Staphylococcus aureusVarious pathogens0.22 μg/mL
Induction of apoptosis via XIAP downregulationT24T, UMUC3, HCT11660 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzimidazole Core Key Structural Differences Biological/Physical Properties Reference
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole 2-methyl; sulfonyl-linked 4-chloro-2,5-dimethoxyphenyl Reference compound Enhanced solubility (methoxy groups); moderate lipophilicity
1-(2,4-Dimethylphenylsulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole 2-n-butyl; 5-chloro; sulfonyl-linked 2,4-dimethylphenyl Bulky 2-n-butyl group; chloro at position 5 Higher lipophilicity; potential for prolonged metabolic half-life
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-chlorobenzyl; 4-chlorophenyl at position 2 Dual chloro substituents; no sulfonyl group Reduced hydrogen-bonding capacity; increased halogen-mediated interactions
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Sulfonyl-linked benzene; thioether substituent Thioether instead of methoxy; dihydroimidazole core Higher reactivity (thioether); altered pharmacokinetics
2-(3,5-Dinitrophenyl)-1H-benzimidazole 3,5-dinitrophenyl at position 2 Electron-deficient nitro groups; no sulfonyl substituent Strong electron-withdrawing effects; potential DNA intercalation

Structural and Electronic Comparisons

  • Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound provides strong hydrogen-bonding capacity and polarity, unlike the thioether in , which introduces nucleophilic reactivity .
  • Substituent Positioning : The 4-chloro-2,5-dimethoxyphenyl group offers balanced electronic effects (chloro: electron-withdrawing; methoxy: electron-donating), contrasting with the purely electron-withdrawing 3,5-dinitrophenyl group in .

Spectral Data

  • IR Spectroscopy: The sulfonyl group exhibits strong S=O stretching bands at ~1350–1150 cm⁻¹, absent in non-sulfonated analogs like .
  • NMR : The 4-chloro-2,5-dimethoxyphenyl group shows distinct aromatic proton splitting patterns due to asymmetric substitution, differing from the symmetric 2,4-dimethylphenyl in .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (6.5–8.5 ppm for benzimidazole and chlorodimethoxyphenyl groups). Sulfonyl groups deshield adjacent protons, shifting signals downfield.
  • FTIR : Identify sulfonyl S=O asymmetric/symmetric stretching vibrations (1170–1300 cm⁻¹) and benzimidazole C=N stretches (1600–1650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or Cl).
  • HPLC : Use C18 columns with methanol/water (70:30 v/v) and UV detection (λ = 254 nm) for purity validation .

Q. How can reaction conditions be optimized to synthesize this compound with minimal by-products?

  • Methodological Answer :

  • Use absolute ethanol as a solvent with catalytic glacial acetic acid to promote sulfonylation.
  • Reflux at 80–90°C for 4–6 hours, followed by vacuum distillation to isolate the product.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Adjust stoichiometry of 4-chloro-2,5-dimethoxyphenylsulfonyl chloride and 2-methylbenzimidazole (1:1.1 molar ratio) to reduce unreacted starting material .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy (analogous to sulfonated benzimidazoles).
  • Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group.
  • Disposal via neutralization with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Grow crystals via slow evaporation in DMSO/water (7:3 v/v) at 25°C.
  • Collect data using a Bruker APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement parameters: Monoclinic space group (e.g., P2₁/n), R factor < 0.05. Challenges include sulfonyl group hydrophilicity, requiring cryoprotection (glycerol) during data collection .

Q. What strategies address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Perform solvent screening using Hansen solubility parameters (δD, δP, δH).
  • For polar solvents (DMF, DMSO), solubility increases due to sulfonyl group interactions (δP ~ 12 MPa¹/²).
  • In non-polar solvents (toluene, hexane), poor solubility (δD ~ 18 MPa¹/²) necessitates sonication or co-solvents (e.g., THF:water 9:1) .

Q. How does the chlorodimethoxyphenyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • The electron-withdrawing Cl and methoxy groups activate the phenyl ring for electrophilic substitution at the para position.
  • DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) at the sulfonyl-linked carbon, favoring SN2 mechanisms.
  • Kinetic studies in acetonitrile (25°C) reveal a second-order rate constant (k = 3.2 × 10⁻⁴ L/mol·s) for reactions with amines .

Q. What tandem MS/MS approaches differentiate positional isomers of sulfonated benzimidazoles?

  • Methodological Answer :

  • Use collision-induced dissociation (CID) with He gas (20 eV). Isomers show distinct fragments:
  • Ortho-substituted: m/z 215 (loss of SO₂Cl).
  • Para-substituted: m/z 198 (loss of CH₃O).
  • Pair with UPLC (BEH C18, 1.7 µm) for baseline separation (RT difference: 0.8 min) .

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